molecular formula C20H22FN2O+ B11207833 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11207833
M. Wt: 325.4 g/mol
InChI Key: JPSWOXKMOJHNEY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of phenylpyrroles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core. The presence of the fluorine atom in the phenyl ring significantly influences its chemical properties and biological activities .

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-(2-fluorophenyl)-3-oxopropanoate with 2-aminopyridine in the presence of glacial acetic acid and toluene. The mixture is heated under reflux conditions for 12 hours to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorophenyl group can undergo reduction reactions.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the hydroxy group may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific structural features and the presence of the fluorine atom. Similar compounds include:

  • 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
  • 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .

Properties

Molecular Formula

C20H22FN2O+

Molecular Weight

325.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O/c1-15-6-2-3-7-18(15)22-14-20(24,16-9-11-17(21)12-10-16)23-13-5-4-8-19(22)23/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3/q+1

InChI Key

JPSWOXKMOJHNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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